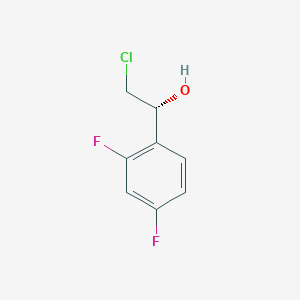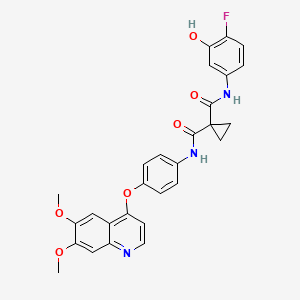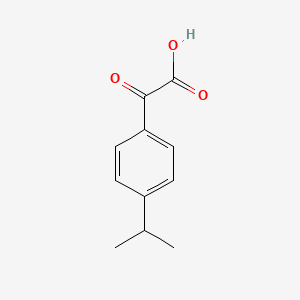
3-Chloro-1-(2,3-difluorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 3-chloro-1-(2,3-difluorophenyl)- is an organic compound with the molecular formula C9H7ClF2O It is a derivative of propiophenone, where the phenyl ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-chloro-1-(2,3-difluorophenyl)- typically involves the Friedel-Crafts acylation reaction. In this process, 2,3-difluorobenzene is reacted with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,3-Difluorobenzene+3-Chloropropionyl chlorideAlCl31-Propanone, 3-chloro-1-(2,3-difluorophenyl)-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 3-chloro-1-(2,3-difluorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-Propanone, 3-chloro-1-(2,3-difluorophenyl)- has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antiviral properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biochemistry: It serves as a probe in biochemical studies to investigate enzyme mechanisms and interactions.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-chloro-1-(2,3-difluorophenyl)- involves the formation of a chloroformate ester when it reacts with alcohols or amines. This reaction releases a fluoride ion and forms a stable ester, which can further participate in various biochemical pathways. As an intermediate in the synthesis of drugs like ticagrelor, it indirectly influences pathways related to platelet aggregation by inhibiting the P2Y12 receptor.
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 3-chloro-1-phenyl-: Similar structure but lacks fluorine atoms.
1-Propanone, 3-chloro-1-(3,4-difluorophenyl)-: Similar structure with different fluorine substitution pattern.
1-Propanone, 3-chloro-1-(2,4-difluorophenyl)-: Another isomer with different fluorine substitution.
Uniqueness
1-Propanone, 3-chloro-1-(2,3-difluorophenyl)- is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both chlorine and fluorine atoms can enhance its stability and bioavailability compared to other similar compounds.
Properties
Molecular Formula |
C9H7ClF2O |
|---|---|
Molecular Weight |
204.60 g/mol |
IUPAC Name |
3-chloro-1-(2,3-difluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H7ClF2O/c10-5-4-8(13)6-2-1-3-7(11)9(6)12/h1-3H,4-5H2 |
InChI Key |
OTVRLARBYBNRQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(4-bromo-2,5-difluoro-phenyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B12091195.png)
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoro-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B12091197.png)

![2-Amino-3-[2-[2-[2-(2-amino-2-carboxyethyl)sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride](/img/structure/B12091202.png)
![(2R,4S)-3-[(R)-(i-propyl)(1-Methyl-1H-iMidazol-2-yl)Methyl]-4-(i-propyl)-2-Methoxyoxazolidine](/img/structure/B12091203.png)


